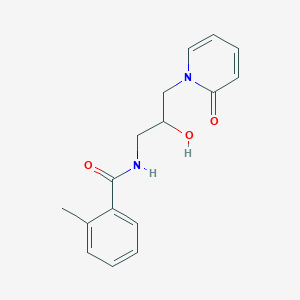

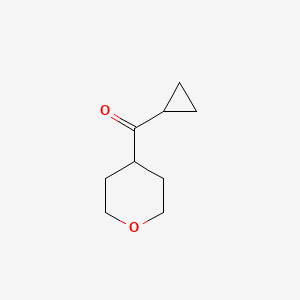

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-methylbenzamide is a compound that appears to be related to a class of chemicals known as benzamides, which are characterized by a benzoyl group attached to an amine. Benzamides have diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and potential uses in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of related N-hydroxybenzamides has been reported, where chiral versions of these compounds were prepared as precursors to N-oxyl radicals, which were then characterized by spectroscopic methods . Another study described the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, indicating that similar compounds can undergo metabolic transformations . Although the exact synthesis of this compound is not detailed in the provided papers, these studies give insights into the possible synthetic routes and transformations that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using various spectroscopic methods and crystallography. For instance, the crystal structure of a related compound was determined, and its geometric bond lengths and angles were compared with theoretical values obtained by density functional theory (DFT) . Similarly, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis . These methods could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The stability and reactivity of these compounds can be influenced by substitutions on the benzamide moiety or the nitrogen atom. For example, the stability of N-(hydroxymethyl) compounds was investigated, and it was found that substitutions on the nitrogen atom significantly affected the stability of the metabolically generated N-methylol . This information could be relevant when considering the chemical reactions and stability of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be studied through experimental and theoretical methods. Vibrational analysis, NMR, and DFT investigations provide insights into the conformational flexibility, hydrogen bonding, and electronic properties of these compounds . The use of ionic liquids as a medium for synthesis also highlights the solubility and reaction conditions that can be optimized for benzamide derivatives . These studies could guide the analysis of the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Expedient Syntheses and Applications in Substance P Antagonists

The nucleophilic addition to 3-substituted pyridinium salts derived from N-methylbenzamide showcases an efficient pathway to synthesize 2,3-disubstituted pyridines. This methodology has been successfully applied to the enantioselective syntheses of potent nonpeptide Substance P antagonists, indicating its significance in the development of new therapeutic agents (Lemire, Grenon, Pourashraf, & Charette, 2004).

Directed C-H Bond Functionalization

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights its potential in facilitating metal-catalyzed C–H bond functionalization reactions. The possession of an N,O-bidentate directing group in its structure opens avenues for diverse chemical modifications, crucial for the development of novel organic compounds (Al Mamari & Al Lawati, 2019).

Asymmetric Michael Addition Catalysis

The use of N-methylbenzamide derivatives in thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides demonstrates the role of such compounds in facilitating high-yield, enantioselective reactions. This application is critical for synthesizing compounds with high optical purity, which is essential in pharmaceutical chemistry (Inokuma, Hoashi, & Takemoto, 2006).

Oxidative Olefination and Tetrahydroisoquinolinone Synthesis

The Rh(III)-catalyzed oxidative olefination using N-methoxybenzamides, where the N-O bond acts as an internal oxidant, showcases a mild and efficient approach to synthesize valuable tetrahydroisoquinolinone products. This methodology's selectivity and high yield make it a promising tool for organic and medicinal chemistry applications (Rakshit, Grohmann, Besset, & Glorius, 2011).

Bactericidal Activity Against MRSA

Research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has shown prospective bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in developing new antimicrobial agents. The efficacy of these compounds in inhibiting bacterial growth highlights their importance in addressing antibiotic resistance (Zadrazilova et al., 2015).

Biochemische Analyse

Biochemical Properties

N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide has been found to interact with various enzymes and proteins .

Cellular Effects

The effects of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide on cellular processes are complex and multifaceted . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide within cells and tissues are complex processes . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N-[2-Hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide and its effects on activity or function are areas of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-12-6-2-3-7-14(12)16(21)17-10-13(19)11-18-9-5-4-8-15(18)20/h2-9,13,19H,10-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTRPNYQJZTSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(CN2C=CC=CC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)